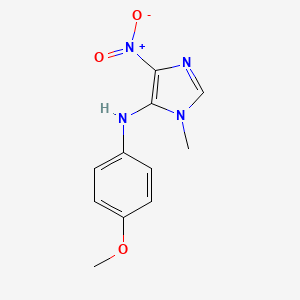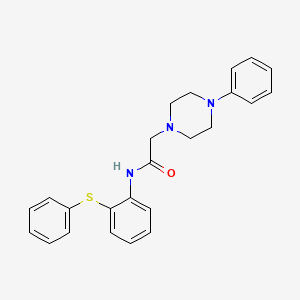![molecular formula C23H27N3O2S B10807077 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10807077.png)
4-(1,3-Benzothiazol-2-yl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-626736 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-626736 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-626736 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
WAY-626736 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic applications, including its effects on specific molecular targets. Additionally, WAY-626736 has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-626736 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
WAY-626736 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or properties, such as other synthetic reagents or therapeutic agents. The comparison can help identify the distinct features and advantages of WAY-626736, such as its specific reactivity or biological activity.
References
Properties
Molecular Formula |
C23H27N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C23H27N3O2S/c1-2-28-20-10-5-4-9-19(20)25-14-16-26(17-15-25)23(27)13-7-12-22-24-18-8-3-6-11-21(18)29-22/h3-6,8-11H,2,7,12-17H2,1H3 |
InChI Key |
QPTDDGXIRQTIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B10806996.png)
![4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B10807002.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B10807005.png)
![1-[(4-Methoxyphenyl)sulfonylamino]-3-phenylurea](/img/structure/B10807008.png)
![1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine](/img/structure/B10807015.png)
![2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10807016.png)
![2-Imino-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B10807020.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10807025.png)
![3-[2-(Diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadecan-4-one](/img/structure/B10807033.png)
![(2,4-Dimethoxy-phenyl)-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B10807042.png)


![6-N-benzyl-4-N-[(2-fluorophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B10807069.png)
![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanamide](/img/structure/B10807072.png)
